molecular formula C20H22N4O B6909686 N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

Cat. No.: B6909686
M. Wt: 334.4 g/mol
InChI Key: JWAICMBNQVURMQ-UHFFFAOYSA-N
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Description

N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring, a pyridine moiety, and an oxadiazole ring

Properties

IUPAC Name

N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-15-5-7-17(8-6-15)20-22-19(25-23-20)14-24(18-9-10-18)13-16-4-3-11-21-12-16/h3-8,11-12,18H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAICMBNQVURMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN(CC3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-ethylbenzohydrazide with an appropriate nitrile oxide under cyclization conditions.

    Attachment of the Pyridine Moiety: The oxadiazole intermediate is then reacted with 3-pyridinemethanol in the presence of a suitable base to form the desired pyridine-linked oxadiazole.

    Cyclopropanation: The final step involves the cyclopropanation of the intermediate using a cyclopropylamine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or oxadiazole derivatives.

Scientific Research Applications

N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine
  • N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

Uniqueness

N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

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